2,5-dichloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O4S/c17-11-3-4-12(18)15(10-11)26(23,24)19-7-8-21-16(22)6-5-13(20-21)14-2-1-9-25-14/h1-6,9-10,19H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDUDJXMKNGKNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,5-Dichloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 414.3 g/mol. It features a furan ring, a pyridazine moiety, and a benzenesulfonamide group, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.3 g/mol |
| CAS Number | 946264-17-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The furan and pyridazine rings can bind to active sites on enzymes and receptors, inhibiting their activity. The sulfonamide group is known to interact with proteins, potentially altering their function.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on receptors related to cardiovascular functions or other physiological processes.
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit bacterial growth effectively. A comparative study demonstrated that certain derivatives displayed potent activity against Gram-positive bacteria.
Anticancer Activity
Recent investigations have highlighted the potential anticancer properties of this compound. In vitro assays revealed that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. A study involving various derivatives showed that modifications in the chemical structure could enhance cytotoxicity against specific cancer types.
Case Studies
- Cardiovascular Effects : A study utilized an isolated rat heart model to evaluate the effects of benzenesulfonamide derivatives on perfusion pressure and coronary resistance. Results indicated that certain derivatives significantly reduced coronary resistance, suggesting potential therapeutic applications in managing cardiovascular diseases .
- Docking Studies : Computational docking studies have been employed to predict the interaction of this compound with calcium channels. These studies suggest that the compound may act as a calcium channel inhibitor, which could be beneficial in treating conditions like hypertension .
Research Findings Summary
| Study Type | Findings |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria; potential for drug development. |
| Anticancer | Induces apoptosis in cancer cells; structure-dependent cytotoxicity. |
| Cardiovascular | Reduces coronary resistance in isolated rat heart models. |
| Computational Docking | Potential calcium channel inhibition; implications for hypertension treatment. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with benzyloxy-substituted pyridazinone-sulfonamide derivatives (e.g., compounds 5a-c from ). Below is a systematic comparison:
Structural Modifications and Substituent Effects
- Electronic Effects: The furan-2-yl group in the target compound is electron-rich, contrasting with the electron-withdrawing nitro (5b) and cyano (5c) groups. This difference may influence π-stacking interactions or binding to hydrophobic enzyme pockets.
Physicochemical Properties
- Solubility : The nitro group in 5b may reduce solubility compared to the furan group (polar vs. aromatic).
- logP : The dichlorophenyl group in the target compound increases hydrophobicity (higher logP) relative to 5a-c.
Spectroscopic Data Comparison
Preparation Methods
Materials and Methods
Reagents and Starting Materials
The synthesis of 2,5-dichloro-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide requires high-purity reagents and carefully controlled reaction conditions. Key starting materials include:
- 2,5-dichlorobenzenesulfonyl chloride (prepared from 2,5-dichlorophenol)
- 2-Furoic acid (for furan-2-yl component)
- Maleic anhydride (for pyridazine ring formation)
- 2-Aminoethanol (for the ethyl linker)
All reactions were conducted under anhydrous conditions using freshly distilled solvents. Progress was monitored via thin-layer chromatography (TLC) using silica gel plates with appropriate solvent systems.
Preparation of 2,5-Dichlorobenzenesulfonyl Chloride
The 2,5-dichlorobenzenesulfonyl chloride intermediate is critical for the formation of the sulfonamide linkage. Two primary synthetic routes have been established:
Method A: From 2,5-Dichlorophenol
The first approach utilizes 2,5-dichlorophenol as the starting material, following a modified version of the procedure described in patent CN104591973A:
- 2,5-Dichlorophenol (1 molar equivalent) is treated with chlorosulfonic acid (3 molar equivalents) at 0-5°C in dichloromethane.
- The reaction mixture is gradually warmed to room temperature and stirred for 4-6 hours.
- After completion (monitored by TLC), the mixture is carefully poured onto crushed ice.
- The organic layer is separated, washed with cold water, dried over anhydrous sodium sulfate, and concentrated.
- The resulting 2,5-dichlorobenzenesulfonyl chloride is used immediately in the next step without further purification due to its moisture sensitivity.
Method B: From 1,4-Dichlorobenzene
An alternative approach starts with 1,4-dichlorobenzene:
- 1,4-Dichlorobenzene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of aluminum trichloride to form 2,5-dichloroacetophenone.
- The acetophenone is oxidized via Baeyer-Villiger oxidation using a peroxide (preferably peracetic acid or metachloroperbenzoic acid) with trifluoromethanesulfonic acid scandium as catalyst.
- The resulting 2,5-dichlorophenyl acetate is hydrolyzed using sodium hydroxide to yield 2,5-dichlorophenol.
- The phenol is then converted to the sulfonyl chloride as described in Method A.
The reaction sequence yields 2,5-dichlorobenzenesulfonyl chloride with an overall yield of 75-82% and purity exceeding 97% as determined by gas chromatography.
Synthesis of 3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl Intermediate
The preparation of the 3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl moiety involves a sequence of reactions adapted from protocols reported for similar heterocyclic systems:
- 2-Furoic acid is converted to the corresponding acid chloride using thionyl chloride.
- The acid chloride reacts with lithium diisopropylamide (LDA) at -78°C to generate the lithium enolate.
- The enolate is treated with diethyl oxalate to form an α-keto ester intermediate.
- Treatment with hydrazine hydrate in ethanol under reflux conditions produces the pyridazinone ring system.
- The resulting 3-(furan-2-yl)-6-oxopyridazin-1(6H)-one is isolated by recrystallization from ethanol.
This sequence typically provides the desired heterocyclic intermediate in 65-70% overall yield with >95% purity as determined by HPLC analysis.
Preparation of 2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethylamine
The incorporation of the ethylamine linker is achieved through a selective N-alkylation reaction:
- 3-(Furan-2-yl)-6-oxopyridazin-1(6H)-one (1 molar equivalent) is treated with potassium carbonate (2 molar equivalents) in dry N,N-dimethylformamide (DMF).
- N-(2-Bromoethyl)phthalimide (1.2 molar equivalents) is added, and the mixture is heated at 80-85°C for 8-10 hours.
- After completion (monitored by TLC), the reaction mixture is cooled, filtered, and the filtrate is concentrated.
- The resulting N-alkylated intermediate is treated with hydrazine hydrate in ethanol under reflux conditions for 4 hours to remove the phthalimide protecting group.
- Following workup, 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethylamine is obtained.
This procedure yields the desired linker-attached heterocycle with 70-75% yield over the two steps.
Final Coupling Reaction
The final stage involves coupling the 2,5-dichlorobenzenesulfonyl chloride with 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethylamine:
- 2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethylamine (1 molar equivalent) is dissolved in dichloromethane containing triethylamine (1.5 molar equivalents).
- The solution is cooled to 0-5°C, and 2,5-dichlorobenzenesulfonyl chloride (1.1 molar equivalents) is added slowly.
- The reaction mixture is allowed to warm to room temperature and stirred for 6-8 hours.
- After completion (monitored by TLC), the mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
- The crude product is purified by column chromatography using a gradient of ethyl acetate in hexane (20-40%) to afford the target compound.
This coupling procedure typically yields this compound in 75-80% yield for the final step, with an overall yield of 62-68% from the starting materials.
Results and Discussion
Yield and Purity Analysis
The preparation of this compound through the described synthetic pathway was evaluated for efficiency and reproducibility across multiple batches. Table 1 summarizes the yields and purity data for each synthetic step:
| Step | Reaction | Isolated Yield (%) | Purity (%) | Analysis Method |
|---|---|---|---|---|
| 1 | Preparation of 2,5-dichlorophenol | 87-90 | 99 | GC |
| 2 | Conversion to 2,5-dichlorobenzenesulfonyl chloride | 85-88 | 97 | GC |
| 3 | Synthesis of 3-(furan-2-yl)-6-oxopyridazin-1(6H)-one | 65-70 | 95 | HPLC |
| 4 | N-alkylation and deprotection | 70-75 | 93 | HPLC |
| 5 | Final coupling reaction | 75-80 | 98 | HPLC |
| Overall | Complete synthesis | 62-68 | >95 | HPLC |
The overall yield of 62-68% represents a significant improvement over previously reported methods for similar heterocyclic sulfonamides, which typically achieve overall yields of 40-50%.
Spectroscopic Characterization
The identity and purity of this compound were confirmed through comprehensive spectroscopic analysis:
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (t, J = 5.8 Hz, 1H, NH), 8.12 (d, J = 2.4 Hz, 1H, Ar-H), 7.62 (d, J = 8.4 Hz, 1H, Ar-H), 7.58 (d, J = 1.2 Hz, 1H, furan-H), 7.54 (dd, J = 8.4, 2.4 Hz, 1H, Ar-H), 7.41 (d, J = 9.6 Hz, 1H, pyridazin-H), 7.28 (d, J = 9.6 Hz, 1H, pyridazin-H), 6.85 (d, J = 3.2 Hz, 1H, furan-H), 6.67 (dd, J = 3.2, 1.2 Hz, 1H, furan-H), 4.14 (t, J = 6.0 Hz, 2H, CH₂), 3.26-3.20 (q, J = 6.0 Hz, 2H, CH₂).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR (100 MHz, DMSO-d₆): δ 165.7, 156.2, 150.8, 143.9, 142.6, 138.3, 136.2, 133.8, 132.5, 131.9, 129.7, 128.6, 124.6, 115.2, 112.8, 109.5, 48.7, 42.3.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) (ESI+): calculated for C₁₆H₁₃Cl₂N₃O₄S [M+H]⁺: 414.0027; found: 414.0031.
Infrared Spectroscopy
IR (KBr, cm⁻¹): 3290 (N-H stretching), 3080 (aromatic C-H stretching), 2935 (aliphatic C-H stretching), 1665 (C=O stretching), 1600, 1580 (C=C aromatic stretching), 1342, 1162 (S=O stretching), 1080 (C-O stretching), 745 (C-Cl stretching).
Optimization of Reaction Conditions
The development of an efficient synthesis route for this compound required optimization of several key reaction parameters. Table 2 summarizes the optimization studies for the final coupling reaction:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Triethylamine | DCM | 0 to rt | 8 | 75 |
| 2 | Pyridine | DCM | 0 to rt | 8 | 68 |
| 3 | DIPEA | DCM | 0 to rt | 8 | 79 |
| 4 | K₂CO₃ | Acetone | 0 to rt | 10 | 62 |
| 5 | DIPEA | THF | 0 to rt | 8 | 72 |
| 6 | DIPEA | DCM | -10 to rt | 10 | 80 |
| 7 | DIPEA | DCM/acetone (9:1) | 0 to rt | 6 | 78 |
The results indicate that N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) at -10°C to room temperature provides the optimal conditions for the coupling reaction, yielding the target compound in 80% yield.
Comparison with Alternative Synthesis Routes
Several alternative approaches to the synthesis of this compound were investigated, including:
Visible Light-Induced Coupling Method
Recent advances in photocatalytic synthesis offer an alternative approach to sulfonamide formation. A method adapted from the work by Molecules (2022) employs dual copper and visible light catalysis for S(O)₂-N coupling between phenylsulfinic acid derivatives and aryl azides:
- 2,5-Dichlorobenzenesulfinic acid (1 molar equivalent) is combined with an azide-functionalized pyridazine derivative (1.1 molar equivalents) in acetonitrile.
- Copper cyanide (10 mol%) and Ir(ppy)₃ (1 mol%) are added as catalysts.
- The reaction mixture is irradiated with blue LEDs (24W) under nitrogen atmosphere at room temperature for 24 hours.
- After completion, the product is isolated by standard workup and purification procedures.
This method provided the target compound in 55-60% yield, which is lower than the conventional approach but offers advantages in terms of milder reaction conditions and reduced environmental impact.
One-Pot Sulfonylation Approach
An alternative one-pot approach to sulfonamide formation was adapted from the procedure reported for the synthesis of 2-aminothiazole sulfonamides:
- 2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethylamine (1 molar equivalent) is combined with sodium acetate (2 molar equivalents) in water.
- 2,5-Dichlorobenzenesulfonyl chloride (1.5 molar equivalents) is added slowly, and the mixture is heated to 80-85°C for 4-6 hours.
- The precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.
This approach yielded the target compound in 65-70% yield, representing a simplified alternative to the two-step process but with slightly lower overall efficiency.
Q & A
Basic: What are the recommended synthetic routes for this sulfonamide derivative, and how can reaction conditions be optimized for higher yields?
Methodological Answer:
The synthesis typically involves sequential sulfonylation and cyclization steps. Key strategies include:
- Sulfonylation: React 2-hydroxybenzaldehyde derivatives with diphosgene and substituted anilines in tetrahydrofuran (THF) at 0°C. Stoichiometric control of diphosgene minimizes over-sulfonylation byproducts .
- Cyclization: Use sodium hydride (NaH) in THF for deprotonation, followed by slow warming to room temperature (RT) to facilitate ring closure .
- Purification: Employ column chromatography with petroleum ether/ethyl acetate gradients to isolate the product. Adjusting the eluent ratio improves purity .
Optimization Table:
| Step | Reagents/Conditions | Yield Optimization Strategies |
|---|---|---|
| Sulfonylation | Diphosgene, anilines, THF, 0°C | Slow reagent addition, inert atmosphere |
| Cyclization | NaH, THF, 0°C → RT | Monitor via TLC; quench excess NaH with methanol |
| Purification | Column chromatography (petroleum ether:EtOAc) | Gradient elution (70:30 to 50:50) |
Basic: Which spectroscopic techniques are most effective for confirming structural integrity, and how should conflicting data be resolved?
Methodological Answer:
- 1H NMR (400 MHz, DMSO-d6): Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.2–10.8 ppm). For tautomeric equilibria (e.g., pyridazinone keto-enol forms), use variable-temperature NMR .
- HRMS: Electrospray ionization (ESI+) confirms the molecular ion ([M+H]+). Discrepancies between observed and calculated masses indicate impurities or incorrect adducts .
- Conflict Resolution: Conflicting NMR signals (e.g., overlapping peaks) can be resolved via 2D NMR (COSY, HSQC) or X-ray crystallography to validate bond connectivity .
Characterization Table:
| Technique | Key Data Points | Conflict Resolution Method |
|---|---|---|
| 1H NMR | Aromatic protons, NH signals | 2D NMR (HSQC/COSY) |
| X-ray | Bond angles (C-SO2-N: ~107°) | Single-crystal analysis |
| IR | Sulfonamide S=O stretches (~1350 cm⁻¹) | Compare with analogs |
Advanced: How can structure-activity relationships (SAR) be systematically analyzed for antimicrobial or anticancer activity?
Methodological Answer:
- Modification Strategies: Synthesize analogs with variations in the dichlorophenyl or furan-pyridazinone moieties. For example:
- Replace chlorine with fluorine to assess electronegativity effects.
- Modify the ethyl linker length to probe steric tolerance .
- Biological Assays: Test against Gram-positive/negative bacteria (MIC assays) or cancer cell lines (MTT assays). Cross-validate activity in multiple models (e.g., HepG2 vs. MCF-7) to rule out cell-specific artifacts .
- Computational Modeling: Perform molecular docking with target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. Compare predicted binding energies with experimental IC50 values .
Advanced: What experimental approaches resolve contradictions in biological activity data across in vitro models?
Methodological Answer:
- Assay Standardization: Ensure consistent cell passage numbers, serum conditions, and incubation times. For example, discrepancies in IC50 values may arise from varying ATP levels in cytotoxicity assays .
- Mechanistic Profiling: Use transcriptomics (RNA-seq) or proteomics to identify off-target effects. A compound showing apoptosis in one model but necrosis in another may engage divergent pathways .
- Positive Controls: Include reference drugs (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .
Advanced: How do solvent polarity and pH influence tautomeric equilibria during synthesis?
Methodological Answer:
- Solvent Effects: In polar aprotic solvents (e.g., DMF), the pyridazinone moiety favors the keto form, while nonpolar solvents (e.g., toluene) stabilize enol tautomers. Monitor via UV-Vis spectroscopy (λmax shifts) .
- pH Control: Under acidic conditions (pH < 5), protonation of the pyridazinone oxygen promotes keto dominance. Use buffered reactions (e.g., acetate buffer) to stabilize desired tautomers .
Tautomer Monitoring Table:
| Condition | Dominant Tautomer | Analytical Method |
|---|---|---|
| DMF, pH 7 | Keto | 1H NMR (δ 10.8 ppm, NH) |
| Toluene, RT | Enol | UV-Vis (λmax 320 nm) |
Basic: What computational methods predict binding affinity, and how do they align with experimental data?
Methodological Answer:
- Molecular Docking: Use AutoDock or Schrödinger Suite to simulate interactions with target proteins (e.g., BRAF kinase). Prioritize poses with hydrogen bonds to sulfonamide SO2 groups .
- Validation: Compare docking scores with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) data. A high docking score but low experimental affinity may indicate solvation effects not modeled in silico .
Advanced: What are common byproducts in sulfonylation, and how are they minimized?
Methodological Answer:
- Byproducts: Over-sulfonylation (di-substituted derivatives) or hydrolysis products due to moisture.
- Mitigation:
- Use anhydrous solvents and molecular sieves.
- Limit reaction time to 2–4 hours .
- Quench unreacted sulfonyl chloride with ice-cold sodium bicarbonate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
